3-Bromo-2-fluorophenylacetic acid

Medicinal Chemistry Physicochemical Property Lead Optimization

Sourcing halogenated phenylacetic acid building blocks with precise substitution patterns often leads to batch inconsistencies and compromised reactivity in cross-coupling workflows. 3-Bromo-2-fluorophenylacetic acid (CAS 1375964-39-8) resolves this with a defined ortho-fluorine/meta-bromine architecture that delivers predictable electronic and steric properties. • Enables selective Suzuki-Miyaura coupling at the bromine site while the fluorine modulates pKa (~3.84) and LogP (~2.24) for optimal ADME profiles. • Validated as a key starting material for BBB-penetrant EGFR inhibitors (e.g., JCN037, IC50 ~2-4 nM) and as a 13-hydroxylase inhibitor for agrochemical discovery. • Available from stock with full analytical documentation (HPLC, NMR), ensuring batch-to-batch reproducibility for lead optimization campaigns.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 1375964-39-8
Cat. No. B1294249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluorophenylacetic acid
CAS1375964-39-8
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)CC(=O)O
InChIInChI=1S/C8H6BrFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
InChIKeyPAWQVTBBRAZDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-fluorophenylacetic Acid: Key Building Block


3-Bromo-2-fluorophenylacetic acid (CAS 1375964-39-8) is an organofluorine compound belonging to the class of halogenated phenylacetic acids . It features a benzeneacetic acid core substituted with bromine at the meta (3) position and fluorine at the ortho (2) position . This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . The compound is characterized as a white crystalline solid with a molecular formula of C8H6BrFO2 and a molecular weight of 233.03 g/mol .

Halogenated phenylacetic acid building block for organic synthesis
Enables electronic tuning via ortho-fluorine and meta-bromine substituents
Supports cross-coupling and derivatization in pharma and agrochemical R&D

3-Bromo-2-fluorophenylacetic Acid: Substitution Risks


The specific ortho-fluorine and meta-bromine substitution pattern on the phenylacetic acid scaffold of 3-Bromo-2-fluorophenylacetic acid creates a unique combination of electronic effects, steric hindrance, and physicochemical properties that are not replicated by its positional isomers or mono-halogenated analogs [1]. The ortho-fluorine atom significantly influences the acidity (pKa) and lipophilicity (LogP/LogD) of the molecule compared to non-fluorinated or differently substituted analogs . Furthermore, the presence of the bromine atom provides a distinct handle for selective cross-coupling reactions, such as Suzuki-Miyaura couplings, which cannot be achieved with simple chlorinated or non-halogenated phenylacetic acids [2]. These differences translate into altered reactivity, biological target engagement, and downstream synthetic utility, making direct substitution without experimental validation a high-risk proposition for research continuity and data reproducibility .

Positional isomer substitution
Altered electronic and steric profile may shift reactivity and target engagement.
Mono-halogenated analog replacement
Lack of bromine reduces cross-coupling utility; fluorine alone not equivalent.
Unvalidated direct swap
Differences in pKa, LogP, and enzyme interaction require experimental validation.

3-Bromo-2-fluorophenylacetic Acid: Differentiation Metrics


Enhanced Acidity vs. Unsubstituted Phenylacetic Acid

The predicted acid dissociation constant (pKa) of 3-Bromo-2-fluorophenylacetic acid is 3.84 ± 0.10, which is significantly lower (i.e., more acidic) than the pKa of unsubstituted phenylacetic acid, which is reported to be 4.31 . This difference of -0.47 log units is attributed to the strong electron-withdrawing inductive effects (-I) of the ortho-fluorine and meta-bromine substituents, which stabilize the conjugate base [1].

Acidity (pKa)
Reported comparison
Target pKa 3.84 ± 0.10
Δ −0.47 vs phenylacetic acid (4.31)
Higher ionized fraction at physiological pH may influence solubility and binding.
Predicted values; experimental confirmation pending.
Medicinal Chemistry Physicochemical Property Lead Optimization

Increased Lipophilicity vs. Mono-Halogenated Analogs

The calculated partition coefficient (LogP) for 3-Bromo-2-fluorophenylacetic acid is 2.24, which is substantially higher than that of 2-fluorophenylacetic acid (LogP ~1.5) and 3-bromophenylacetic acid (LogP ~2.0) . The introduction of both bromine and fluorine atoms results in a LogP increase of approximately 0.2-0.7 units compared to its mono-halogenated counterparts, indicating enhanced lipophilicity .

Lipophilicity (LogP)
Class-level inference
LogP 2.24 (calculated)
+0.2 to +0.7 vs mono-halogenated
Reported higher LogP may support improved passive membrane permeability.
Calculated data; experimental values may vary.
Drug Discovery ADME Prediction Physicochemical Property

Plant Growth Regulation via 13-Hydroxylase Inhibition

3-Bromo-2-fluorophenylacetic acid is reported to act as a plant growth regulator by inhibiting the enzyme 13-hydroxylase, which is responsible for converting the compound to maleic acid . This specific mode of action is not a general property of all halogenated phenylacetic acids, providing a unique biological activity profile within this chemical class [1].

13-Hydroxylase Inhibition
Supporting evidence
Inhibits 13-hydroxylase in plants
Distinct from auxin mimics
Unique mechanism for agrochemical research on plant growth regulation.
Qualitative evidence; quantitative dose-response data limited.
Agrochemical Plant Growth Regulator Enzyme Inhibition

Precursor for Brain-Penetrant EGFR Inhibitors

The 3-bromo-2-fluorophenyl moiety is a key structural component in the development of advanced EGFR tyrosine kinase inhibitors, such as JCN037 (JGK037) . This compound demonstrates exceptional potency against EGFR variants, with IC50 values of 2.49 nM for wild-type EGFR, 3.95 nM for p-wtEGFR, and 4.48 nM for pEGFRvIII, and is characterized as a non-covalent, blood-brain barrier (BBB) penetrant inhibitor .

EGFR Inhibitor Precursor
Head-to-head comparison
As precursor to JCN037: IC50 2.49–4.48 nM (EGFR variants)
Reported blood-brain barrier penetration
Supports design of brain-penetrant kinase inhibitors for CNS cancer models.
Activity confirmed for derivative JCN037, not parent acid.
Medicinal Chemistry Cancer Research Kinase Inhibitor

CYP450 Inhibition Selectivity Profile

Derivatives of 3-Bromo-2-fluorophenylacetic acid, such as methyl 2-(3-bromo-2-fluorophenyl)acetate, exhibit a predicted cytochrome P450 (CYP) inhibition profile where it is flagged as a CYP1A2 inhibitor but is predicted to be a non-inhibitor of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This specific selectivity profile is not a universal trait of all halogenated phenylacetic acid esters and can influence lead compound selection to minimize drug-drug interaction liabilities [1].

CYP450 Inhibition Profile
Class-level inference
Predicted CYP1A2 inhibitor
Non-inhibitor of CYP2C19, 2C9, 2D6, 3A4
May guide CYP-mediated drug interaction risk assessment in lead selection.
In silico prediction; experimental validation required.
Drug Metabolism ADME-Tox Medicinal Chemistry

3-Bromo-2-fluorophenylacetic Acid: Application Scenarios


Brain-Penetrant Kinase Inhibitor Synthesis

3-Bromo-2-fluorophenylacetic acid is a critical starting material for the synthesis of advanced EGFR inhibitors like JCN037, which demonstrate both high potency (IC50 ~2-4 nM) and the ability to cross the blood-brain barrier (BBB) . This application is crucial for research into primary and metastatic brain cancers, where effective drug delivery to the CNS is a major hurdle. Procurement of this specific building block enables the construction of lead compounds with validated target engagement and favorable pharmacokinetic properties for CNS indications .

Novel Agrochemicals via 13-Hydroxylase Inhibition

The reported activity of 3-Bromo-2-fluorophenylacetic acid as an inhibitor of the plant enzyme 13-hydroxylase positions it as a unique tool for agrochemical research . Unlike broad-spectrum auxin herbicides, this compound offers a distinct mechanism for regulating plant growth. Procuring this compound allows researchers to explore new chemical space for developing selective herbicides or plant growth regulators with potentially reduced off-target effects and novel resistance profiles .

Lead Optimization: Physicochemical Property Tuning

The combination of a low predicted pKa (3.84) and a moderate LogP (2.24) makes 3-Bromo-2-fluorophenylacetic acid a valuable tool in medicinal chemistry for fine-tuning the physicochemical properties of lead compounds . Its enhanced acidity and lipophilicity relative to unsubstituted or mono-halogenated phenylacetic acids can be exploited to improve solubility, permeability, and target binding . This is particularly relevant in lead optimization campaigns where balancing these properties is essential for achieving desirable ADME profiles .

Chemoselective Cross-Coupling Reactions

The presence of both bromine and fluorine atoms on the aromatic ring of 3-Bromo-2-fluorophenylacetic acid provides orthogonal reactive handles for sequential functionalization . The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom can be leveraged for further derivatization or to modulate electronic properties . Procuring this compound is essential for synthetic chemists building complex molecular architectures, such as biaryl-containing pharmaceuticals, where precise control over reaction sequence and regioselectivity is required .

Application
Selection Property
Validation Focus
Brain-penetrant kinase inhibitor synthesis for CNS oncology research
Precursor to JCN037-like EGFR inhibitors
EGFR inhibition and blood-brain barrier penetration assays
Plant growth regulation research
13-Hydroxylase inhibition
Enzyme inhibition and plant growth response assays
Lead optimization for ADME properties
pKa and LogP tuning
Physicochemical and ADME profiling
Chemoselective cross-coupling
Orthogonal bromine and fluorine reactive handles
Suzuki-Miyaura coupling efficiency and regioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-fluorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.